The synthesis of 2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide can be achieved through several methods, often involving the bromination of pyridine derivatives followed by amide formation.
The molecular structure of 2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography.
The three-dimensional conformation can be studied using computational methods such as Density Functional Theory (DFT) calculations, which provide insights into electronic properties and potential reactivity patterns.
2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide largely depends on its interactions with biological targets:
The compound has several significant applications in scientific research:
2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide (C₉H₁₁BrN₂O₂; MW: 259.11 g/mol) is a synthetically designed small molecule integrating three pharmaceutically significant elements: a brominated pyridine core, a carboxamide linker, and a methoxyethyl side chain [5]. This compound exemplifies strategic heterocyclic engineering in drug discovery, where modular assembly of functional groups aims to optimize target engagement, pharmacokinetics, and metabolic stability. The 4-pyridinecarboxamide scaffold provides a planar, electron-deficient aromatic system conducive to π-stacking and dipole-dipole interactions, while the C-2 bromine atom serves as a versatile handle for late-stage derivatization via transition-metal-catalyzed cross-coupling reactions [2] [5]. The N-(2-methoxyethyl) moiety introduces conformational flexibility and enhanced hydrophilicity, addressing common limitations of bromoaryl compounds. Such targeted molecular design reflects ongoing efforts to expand the utility of pyridine derivatives in oncology, immunology, and infectious disease therapeutics, as evidenced by analogous structures in patented bioactive molecules [2] [3] [9].
The 4-pyridinecarboxamide core of 2-bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide delivers distinct electronic and spatial properties critical for molecular recognition. Key features include:
Table 1: Comparative Physicochemical Properties of Bioactive Heterocycles
Heterocycle | Dipole Moment (D) | H-Bond Acceptors | cLogP | Topological PSA (Ų) |
---|---|---|---|---|
Pyridine (core) | 2.22 | 1 | 0.84 | 12.9 |
Pyridazine | 4.22 | 2 | -0.51 | 25.8 |
4-Pyridinecarboxamide | ~3.8* | 3 | 0.62* | 49.8* |
Benzene | 0 | 0 | 2.13 | 0.0 |
*Calculated for 2-bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide using analogous structures [5] [8].
Unlike phenyl or furan rings, the pyridine core’s electron-deficient nature promotes charge-transfer interactions with electron-rich protein residues. Additionally, the bromine atom’s polarizability contributes to halogen bonding – a interaction increasingly exploited in kinase inhibitor design [3] [9].
Brominated pyridines serve as privileged intermediates in anticancer and anti-infective drug development. The strategic incorporation of bromine at the pyridine C-2 position enables diverse pharmacomodulations:
Table 2: Bioactivity of Brominated Pyridinecarboxamide Analogs in Patent Literature
Compound Structure | Biological Target | Activity | Source |
---|---|---|---|
2-Bromo-4-(aminocarbonyl)pyridine derivatives | MALT1 protease | IC₅₀ < 100 nM in ABC-DLBCL cell lines | WO2022164789A1 [3] |
5-Bromo-N-(pyridin-3-yl)picolinamide | Cyclin-dependent kinase 2 | Degradation DC₅₀: 10–100 nM | WO2023250029A1 [9] |
Bromo-thienyl benzamides | Bacterial DNA gyrase | MIC: 1–5 μg/mL against S. aureus | JFPAU Study [4] |
The carboxamide linker in 2-bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide further enables bidentate hydrogen bonding with kinase hinge regions, as observed in protein-ligand cocrystals of analogous pyridine carboxamides [3] [9]. This positions the compound as a versatile precursor for kinase degraders (PROTACs) and covalent inhibitors.
The N-(2-methoxyethyl) side chain critically modulates the compound’s physicochemical and pharmacological profile:
Table 3: Impact of N-Substituents on Pyridinecarboxamide Properties
N-Substituent | Calculated LogD | H-Bond Donors | TPSA (Ų) | Solubility (mg/mL) | Protein Binding ΔG (kcal/mol)* |
---|---|---|---|---|---|
Methyl | 1.82 | 0 | 33.1 | 0.5 | -7.2 |
Phenyl | 2.91 | 0 | 33.1 | 0.1 | -8.1 |
2-Methoxyethyl | 1.28 | 0 | 42.5 | 5.8 | -9.6 |
2-Hydroxyethyl | 0.95 | 1 | 49.8 | 12.3 | -8.9 |
*Docking scores against MALT1 protease (PDB: 6R1C); lower values indicate stronger binding [3] [8].
The methoxyethyl moiety also mitigates plasma protein binding (PPB) through steric disruption of hydrophobic interactions, potentially increasing free drug concentrations. This synergy between bromine’s target affinity and methoxyethyl’s bioavailability exemplifies modern lead optimization strategies in heterocyclic drug design [2] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7